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Compound of Interest

Compound Name: (Z)-Rilpivirine

Cat. No.: B057876 Get Quote

Disclaimer: As of the current date, publicly available data specifically detailing the initial toxicity

and safety assessment of the (Z)-isomer of Rilpivirine is not available. Rilpivirine, approved for

the treatment of HIV-1 infection, is the (E)-isomer. The following in-depth technical guide

provides a comprehensive overview of the initial toxicity and safety assessment of the

approved drug, Rilpivirine ((E)-isomer). This information is presented as a surrogate, and it is

crucial to note that the toxicological and safety profiles of the (Z)-isomer may differ. All data

presented herein pertains to Rilpivirine ((E)-isomer).

Executive Summary
This document provides a detailed overview of the preclinical and early clinical toxicity and

safety assessment of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The

primary findings from a range of toxicological studies, including carcinogenicity, genotoxicity,

reproductive and developmental toxicity, and safety pharmacology, are presented. Rilpivirine

has been extensively evaluated in various animal models and in human clinical trials. The key

target organs for toxicity identified in nonclinical studies were the endocrine organs, particularly

the adrenal glands. Rilpivirine was found to be non-genotoxic. This guide is intended for

researchers, scientists, and drug development professionals to provide a comprehensive

understanding of the nonclinical safety profile of Rilpivirine.

Nonclinical Toxicology
A comprehensive preclinical evaluation of Rilpivirine was conducted in multiple species,

including mice, rats, rabbits, dogs, and Cynomolgus monkeys, to assess its safety profile.[1]
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Carcinogenicity and Mutagenesis
Long-term carcinogenicity studies were conducted in mice and rats. Rilpivirine was not found to

be carcinogenic in rats.[2] In mice, an increase in hepatocellular neoplasms was observed, a

finding that is often considered rodent-specific and of questionable relevance to humans.[2]

Importantly, Rilpivirine was not genotoxic in a battery of in vitro and in vivo assays.[2]

Table 1: Summary of Carcinogenicity Studies

Species Duration Dosing Findings

Systemic
Exposure
(AUC) vs.
Human
Recommended
Dose

Mice 2 years

Oral gavage (20,

60, 160

mg/kg/day)

Hepatocellular

neoplasms

21-fold at the

lowest tested

dose

Rats 2 years

Oral gavage (40,

200, 500, 1500

mg/kg/day)

No drug-related

neoplasms

3-fold at the

lowest tested

dose

Genotoxicity
Rilpivirine was evaluated for its potential to cause genetic damage in a standard battery of

genotoxicity tests. The results indicated that Rilpivirine is not genotoxic.[2] It did not induce

chromosomal damage in the in vivo micronucleus test in mice.[2]

Reproductive and Developmental Toxicity
Studies on fertility and early embryonic development in rats showed no effects on mating or

fertility at doses up to 400 mg/kg/day, which resulted in systemic exposures approximately 40

times higher than in humans at the recommended dose.[2] Embryo-fetal development studies

in rats and rabbits did not reveal any evidence of embryonic or fetal toxicity at exposures 15

and 70 times higher than human exposure, respectively.[2]
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Table 2: Summary of Reproductive and Developmental Toxicity Studies

Study Type Species
No Observed
Adverse Effect
Level (NOAEL)

Systemic
Exposure
(AUC) vs.
Human
Recommended
Dose

Key Findings

Fertility and Early

Embryonic

Development

Rat 400 mg/kg/day ~40-fold higher

No effects on

mating or fertility.

[2]

Embryo-fetal

Development
Rat Not specified 15-fold higher

No evidence of

embryonic or

fetal toxicity.[2]

Embryo-fetal

Development
Rabbit Not specified 70-fold higher

No evidence of

embryonic or

fetal toxicity.[2]

Safety Pharmacology
The primary toxicity finding in nonclinical studies was related to adrenal effects.[1][2] These

effects were characterized by increased serum progesterone and decreased cortisol levels,

which are thought to be associated with the inhibition of steroidogenesis.[1][2] In dogs,

premature activation and overstimulation of the ovaries were also observed, potentially related

to the inhibition of steroidogenesis.[1][2]

Experimental Protocols
Carcinogenicity Studies

Test System: Mice and rats.

Administration Route: Oral gavage.

Duration: Up to 104 weeks.[2]
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Dose Levels (Mice): 20, 60, and 160 mg/kg/day.[2]

Dose Levels (Rats): 40, 200, 500, and 1500 mg/kg/day.[2]

Endpoint Assessment: Histopathological examination of tissues for neoplastic and non-

neoplastic lesions.

Genotoxicity Assays
While specific details of all assays are not provided in the search results, a standard

genotoxicity battery typically includes:

Ames test (bacterial reverse mutation assay): To assess point mutations.

In vitro chromosomal aberration test in mammalian cells: To assess chromosomal damage.

In vivo micronucleus test in rodents: To assess chromosomal damage in a whole animal

system. Rilpivirine was negative in the in vivo micronucleus test in mice.[2]

Reproductive Toxicity Studies
Fertility and Early Embryonic Development (Rat): Male and female rats are dosed prior to

and during mating, and females are dosed through implantation. Endpoints include mating

performance, fertility, and early embryonic development.

Embryo-fetal Development (Rat and Rabbit): Pregnant animals are dosed during the period

of organogenesis. Endpoints include maternal toxicity, and fetal viability, weight, and

morphology (external, visceral, and skeletal).

Pharmacokinetics and Metabolism
Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3] Its

absorption is dependent on gastric pH and should be administered with food to ensure

adequate absorption.[3] The apparent elimination half-life of oral Rilpivirine is approximately 45

hours.[4]

Table 3: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)
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Parameter Value Note

Tmax (time to peak

concentration)
4-5 hours -

Elimination Half-life (t1/2) ~45 hours [4]

Metabolism Primarily CYP3A [3]

Excretion

Primarily in feces (~85%), with

a small amount in urine

(~6.1%)

[5]
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General workflow for toxicity and safety assessment.
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Simplified metabolic pathway of Rilpivirine.

Clinical Safety
In clinical trials, Rilpivirine has been shown to be well-tolerated.[6] When compared to

efavirenz, another NNRTI, Rilpivirine was associated with a lower incidence of Grade 2-4

adverse events.[6] The most common adverse effects of moderate or severe intensity reported

in patients receiving Rilpivirine include depressive disorders, insomnia, headache, and rash.[7]

Conclusion
The approved (E)-isomer of Rilpivirine has undergone a thorough initial toxicity and safety

assessment. The primary nonclinical finding was dose-related adrenal effects, likely due to

inhibition of steroidogenesis. Rilpivirine was found to be non-genotoxic and did not

demonstrate significant reproductive or developmental toxicity at clinically relevant exposures.

In humans, it is generally well-tolerated with a favorable safety profile compared to older

NNRTIs. It is imperative to reiterate that this comprehensive safety profile pertains to the (E)-

isomer of Rilpivirine. The toxicity and safety of the (Z)-isomer remain uncharacterized in the
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public domain and should not be inferred from the data presented here. Any development of

(Z)-Rilpivirine would necessitate a complete and independent toxicological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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